2-Hydroxybenzimidamide hydrochloride

Description

Overview of Benzimidamide Scaffolds in Synthetic Chemistry

The benzimidazole (B57391) scaffold, a fused bicyclic system of benzene (B151609) and imidazole (B134444), is a closely related and extensively studied structure. It is considered a "privileged scaffold" in medicinal chemistry because its derivatives can bind to a multitude of biological targets with high affinity, leading to a wide spectrum of pharmacological activities. nih.gov This versatility stems from its physicochemical properties, which include the ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allowing for effective binding with various macromolecules. nih.gov

Benzimidazoles and their derivatives, including benzamidines, are integral building blocks in the synthesis of compounds with applications ranging from pharmaceuticals to materials science. researchgate.netresearchgate.net Their synthesis is often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes, ketones, or esters, often catalyzed by acids. nih.govorganic-chemistry.org The benzamidine (B55565) moiety itself is a key feature in various biologically active molecules, recognized for its potential in designing antimicrobial, antifungal, and anticancer agents. nih.govnih.gov

Historical Context of Amidoxime (B1450833) Chemistry and its Evolution

Amidoximes are chemical compounds that contain both a hydroxyimino and an amino group attached to the same carbon atom. researchgate.netnih.gov This functional group is a cornerstone of the structure of 2-hydroxybenzimidamide. The history of amidoxime chemistry dates back to 1873, with the first synthesis of formamidoxime (B1203019) by Lossen and Schigerdecker. researchgate.netnih.gov However, the correct chemical structure of amidoximes was not proposed until 1884 by Tiemann. researchgate.netnih.gov

Over the decades, numerous methods for synthesizing amidoximes have been developed. The most common and widely used method today involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. nih.govgoogle.com This reaction is versatile and can be facilitated under various conditions, including solvent-free systems using ultrasonic irradiation, which can lead to high yields in shorter reaction times. nih.gov Amidoximes are not only synthetic intermediates but are also recognized as important pharmacophores and prodrugs, as they can be enzymatically converted in vivo to the corresponding amidines. nih.govnih.gov Their ability to release nitric oxide (NO) also contributes to their diverse biological activities. researchgate.net

Fundamental Chemical Structure and Reactivity of the Benzimidamide Moiety

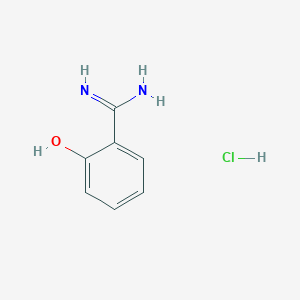

The fundamental structure of a benzimidamide consists of a benzene ring connected to a C(=NH)NH2 group. In the case of 2-Hydroxybenzimidamide, a hydroxyl group is substituted at the ortho-position of the benzene ring, and the imidamide is N-hydroxylated, forming an amidoxime functional group with the structure C(=NOH)NH2. The hydrochloride salt form indicates that the basic nitrogen of the amidine group is protonated, forming a salt with hydrochloric acid. This salt form often improves the compound's stability and solubility in aqueous media.

The reactivity of the benzimidamide moiety is diverse. The amidoxime group is particularly versatile and can act as a building block for the synthesis of various heterocyclic systems. researchgate.netnih.gov A key reaction for this class of compounds is the reductive cleavage of the nitrogen-oxygen bond. For instance, 2-hydroxybenzamidines can be prepared from 3-aminobenzisoxazoles through catalytic hydrogenation, a process that breaks the N-O bond. researchgate.net This method is chemoselective and can be performed in the presence of other functional groups that are sensitive to hydrogenation. researchgate.net The amidoxime functionality can also be reduced to form the corresponding amidine, which often exhibits significant biological activity. nih.gov

Interactive Data Table: Properties of 2-Hydroxybenzimidamide Hydrochloride

| Property | Value |

| Chemical Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| Functional Groups | Phenolic Hydroxyl (-OH), Amidoxime (-C(=NOH)NH₂), Hydrochloride Salt |

| Common Synthesis Precursor | 2-Hydroxybenzonitrile |

| Key Reaction | Nucleophilic addition of hydroxylamine |

Interactive Data Table: Key Milestones in Amidoxime Chemistry

| Year | Milestone | Researcher(s) | Reference |

| 1873 | First synthesis of an amidoxime (formamidoxime) | Lossen and Schigerdecker | researchgate.netnih.gov |

| 1884 | Elucidation of the chemical structure of amidoximes | Tiemann | researchgate.netnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H3,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXVFIIYYGPLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655088 | |

| Record name | 2-Hydroxybenzimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501904-25-2 | |

| Record name | 2-Hydroxybenzimidamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxybenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxybenzimidamide Hydrochloride and Its Derivatives

Preparative Routes to 2-Hydroxybenzimidamide Hydrochloride

The preparation of this compound can be achieved through several synthetic pathways. Key methods include the catalytic hydrogenation of a heterocyclic precursor and the amidoximation of a nitrile compound.

Catalytic Hydrogenation of Benzo[d]isoxazol-3-amine

A prominent method for the synthesis of this compound involves the reductive cleavage of the nitrogen-oxygen bond in Benzo[d]isoxazol-3-amine. researchgate.net This transformation is effectively carried out using catalytic hydrogenation.

In a typical procedure, Benzo[d]isoxazol-3-amine is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The reaction is generally conducted in a protic solvent such as methanol (B129727). The process involves placing the reaction vessel under a hydrogen atmosphere after an initial vacuum application. The reaction proceeds until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Upon completion, the palladium catalyst is removed by filtration through a pad of celite. The resulting filtrate is then concentrated and redissolved in 1N hydrochloric acid, which upon subsequent concentration, yields the desired this compound salt. researchgate.net A notable yield of 92% has been reported for this conversion. researchgate.net

This ring-opening reaction has been shown to be chemoselective, tolerating a variety of functional groups that are otherwise sensitive to hydrogenation, such as aryl bromides, benzyl (B1604629) carbamates, and olefins. researchgate.net

Table 1: Catalytic Hydrogenation of Benzo[d]isoxazol-3-amine

| Reactant | Catalyst | Solvent | Product | Yield |

|---|

Amidoximation of Nitrile Precursors with Hydroxylamine (B1172632)

Another viable synthetic route to 2-Hydroxybenzimidamide and its subsequent hydrochloride salt is through the amidoximation of 2-cyanophenol. This method involves the reaction of the nitrile group with hydroxylamine.

The synthesis of the 2-cyanophenol precursor can be achieved from salicylic (B10762653) aldehyde. google.com The process involves the formation of salicylaldoxime (B1680748) by reacting salicylic aldehyde with a hydroxylammonium salt, such as hydroxylamine hydrochloride, in an aqueous solution. google.comgoogle.com To facilitate the nucleophilic addition, a base is added to the hydroxylammonium salt solution to generate free hydroxylamine. google.com The resulting salicylaldoxime is then dehydrated, often using an acid anhydride (B1165640) like acetic anhydride, to yield 2-cyanophenol. google.com

The 2-cyanophenol is then reacted with hydroxylamine to form 2-Hydroxybenzimidamide. This reaction is a standard method for the conversion of nitriles to amidoximes. The resulting 2-Hydroxybenzimidamide can then be treated with hydrochloric acid to afford the corresponding hydrochloride salt.

Synthesis of Substituted 2-Hydroxybenzimidamide Derivatives

The core structure of 2-Hydroxybenzimidamide allows for various modifications, leading to a diverse range of derivatives. These modifications can be broadly categorized into N-substitution reactions, functionalization of the aromatic ring, and the construction of fused ring systems.

N-Substitution Reactions

The nitrogen atoms of the benzimidazole (B57391) moiety are susceptible to substitution, allowing for the introduction of various functional groups. For instance, reactions with isocyanates can lead to the formation of urea (B33335) derivatives. The exocyclic amino group can also be a site for functionalization.

Aryl and Heteroaryl Ring Functionalization

The synthesis of 2-arylbenzimidazoles can be achieved through the condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.org This reaction is often carried out in the presence of an oxidizing agent. organic-chemistry.org By starting with appropriately substituted o-phenylenediamines or aryl aldehydes, a wide array of functionalized 2-arylbenzimidazoles can be prepared. These methods can be adapted to synthesize derivatives of 2-Hydroxybenzimidamide by utilizing precursors with a hydroxyl group at the appropriate position.

Strategies for Constructing Fused Ring Systems

The benzimidazole scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. nih.gov Annulation reactions onto the 1- and 2-positions of the benzimidazole ring are a common strategy. nih.gov For example, intramolecular cyclization reactions can lead to the formation of new rings fused to the benzimidazole core. The specific nature of the fused ring system depends on the functional groups present on the benzimidazole derivative and the reaction conditions employed.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzo[d]isoxazol-3-amine |

| 2-cyanophenol |

| Hydroxylamine |

| Salicylic aldehyde |

| Salicylaldoxime |

| Acetic anhydride |

| Hydroxylamine hydrochloride |

| Palladium on carbon |

| Hydrochloric acid |

Advanced Synthetic Approaches

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. For the synthesis of this compound and its derivatives, advanced approaches such as one-pot reaction sequences and microwave-assisted synthesis have emerged as powerful tools to enhance efficiency, reduce waste, and shorten reaction times compared to traditional methods.

One-Pot Reaction Sequences for Enhanced Efficiency

The core principle of one-pot synthesis is to combine multiple reaction steps—such as condensation, cyclization, and aromatization—into a single, seamless operation. rsc.org For instance, the synthesis of 2-substituted benzimidazoles has been achieved through a one-pot condensation of o-phenylenediamines with aldehydes. researchgate.net This strategy minimizes waste and simplifies the experimental setup. researchgate.net The application of this principle to the synthesis of 2-hydroxybenzimidamide derivatives can lead to the streamlined production of these valuable compounds.

Research into the one-pot synthesis of related benzimidazole derivatives has demonstrated the effectiveness of various catalytic systems and reaction conditions. These reactions often proceed under mild conditions and can be scaled up for large-scale production. researchgate.net The key benefits include short reaction times, high yields, and easy isolation of the final products. researchgate.net

Table 1: Comparison of One-Pot Synthesis Methods for Benzimidazole Derivatives

| Catalyst/Reagent System | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂/HCl | o-phenylenediamines, aryl aldehydes | Acetonitrile (B52724), Room Temp. | Excellent | researchgate.net |

| H₂O₂–PCl₅ | 2-mercaptobenzimidazole, amines | Acetonitrile, Room Temp. | Excellent | hakon-art.com |

| Engineered MgO@DFNS | o-phenylenediamine, aldehydes | Ambient Temp. | Excellent | rsc.org |

This table presents data for the synthesis of related benzimidazole and thiophene (B33073) structures to illustrate the efficiency of one-pot methodologies.

Microwave-Assisted Synthesis in Amidoxime (B1450833) Chemistry

Microwave-assisted organic synthesis has revolutionized the field by offering a rapid and efficient heating method that often leads to dramatically reduced reaction times, higher yields, and improved product purity. nih.goveurekaselect.com In the realm of amidoxime chemistry, microwave irradiation has been successfully employed to accelerate the synthesis of various amidoxime derivatives. acs.orgnih.gov

The synthesis of amidoximes, including 2-hydroxybenzimidamide, typically involves the reaction of a nitrile with hydroxylamine. nih.gov Conventional heating methods for this conversion can be slow. However, under microwave irradiation, these reactions can be completed in a matter of minutes instead of hours. acs.orgnih.gov A notable example is the preparation of amidoximes from imidoylbenzotriazoles and hydroxylamine, which proceeds rapidly and in good yields (65–81%) within 5–15 minutes under microwave heating. nih.gov

The advantages of microwave-assisted synthesis extend beyond just speed. The uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts, simplifying the purification process. nih.gov This technique is also considered a form of green chemistry as it is more energy-efficient than conventional heating methods. nih.gov The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, which are structurally related to 2-hydroxybenzimidamide, has also been successfully achieved using microwave irradiation, with yields ranging from 68-81%. fip.orgfip.org

Table 2: Microwave-Assisted Synthesis of Amidoximes and Related Derivatives

| Starting Materials | Product Type | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Imidoylbenzotriazoles, Hydroxylamine | Amidoximes | 5–20 min | 65–87% | acs.orgresearchgate.net |

| 2-Hydroxybenzohydrazide, Benzaldehydes | 2-Hydroxybenzohydrazide derivatives | 8 min | 68–81% | fip.orgfip.org |

This table highlights the efficiency gains of microwave-assisted synthesis for amidoximes and structurally similar compounds.

Chemical Reactivity and Transformations of 2 Hydroxybenzimidamide Hydrochloride

Cyclization Reactions Leading to Heterocyclic Systems

The strategic placement of reactive functional groups in 2-Hydroxybenzimidamide hydrochloride makes it an ideal candidate for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic systems.

Formation of 1,2,4-Oxadiazoles via Condensation Reactions

The reaction of 2-Hydroxybenzimidamide (as the free base or generated in situ from the hydrochloride salt) with various acylating agents is a well-established method for the synthesis of 3-(2-hydroxyphenyl)-1,2,4-oxadiazoles. This transformation typically proceeds through an initial O-acylation of the amidoxime (B1450833), followed by a cyclodehydration step to furnish the stable 1,2,4-oxadiazole (B8745197) ring.

A common approach involves the condensation with carboxylic acid derivatives, such as acid chlorides or anhydrides. The reaction conditions can be tailored to promote the desired cyclization, often employing a base to facilitate the initial acylation and a dehydrating agent or thermal conditions to drive the ring closure. One-pot procedures have also been developed to streamline this synthesis. nih.gov

| Reactant (Acylating Agent) | Catalyst/Reagent | Solvent | Temperature | Product | Yield (%) |

| Acetic Anhydride (B1165640) | Pyridine | Dioxane | Reflux | 3-(2-Hydroxyphenyl)-5-methyl-1,2,4-oxadiazole | Not Specified |

| Benzoyl Chloride | Pyridine | Dioxane | Reflux | 3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-oxadiazole | Not Specified |

| Orthoesters | Acid Catalyst | Toluene | Reflux | 3-(2-Hydroxyphenyl)-5-substituted-1,2,4-oxadiazoles | Varies |

This table presents illustrative examples of reactants and conditions for the synthesis of 1,2,4-oxadiazoles from 2-Hydroxybenzimidamide or its free base. Specific yields are highly dependent on the substrate and reaction conditions.

Synthesis of Pyrimidine (B1678525) and Pyrimidinone Derivatives

The amidine functionality within this compound provides a key reactive site for the construction of pyrimidine and pyrimidinone rings through condensation with 1,3-dicarbonyl compounds or their equivalents. mdpi.comorganic-chemistry.org These reactions, often referred to as Pinner-type syntheses, are fundamental in heterocyclic chemistry.

The reaction with β-ketoesters, such as ethyl acetoacetate, typically leads to the formation of 2-(2-hydroxyphenyl)-substituted pyrimidin-4-ones. The reaction proceeds via an initial condensation between the amidine and one of the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration. Similarly, the use of diketones can lead to fully substituted pyrimidine derivatives.

| Reactant (1,3-Dicarbonyl) | Catalyst/Reagent | Solvent | Temperature | Product | Yield (%) |

| Ethyl Acetoacetate | Base (e.g., NaOEt) | Ethanol (B145695) | Reflux | 2-(2-Hydroxyphenyl)-6-methyl-pyrimidin-4(3H)-one | Varies |

| Acetylacetone | Acid or Base Catalyst | Various | Varies | 2-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine | Varies |

| Diethyl Malonate | Base (e.g., NaOEt) | Ethanol | Reflux | 2-(2-Hydroxyphenyl)-pyrimidine-4,6(1H,5H)-dione | Varies |

This table provides representative examples of the synthesis of pyrimidine and pyrimidinone derivatives from this compound. The specific reaction conditions and resulting yields can vary significantly.

Development of Imidazole (B134444) Rings

The synthesis of imidazole derivatives from this compound can be achieved through condensation with α-dicarbonyl compounds or α-haloketones. These reactions build the five-membered imidazole ring by forming two new carbon-nitrogen bonds.

For instance, the reaction with an α-diketone like benzil, in the presence of an acid catalyst, would be expected to yield a 2-(2-hydroxyphenyl)-4,5-diphenylimidazole. The reaction with an α-haloketone, such as phenacyl bromide, would proceed through an initial N-alkylation of the amidine followed by intramolecular cyclization to form the imidazole ring.

| Reactant | Catalyst/Reagent | Solvent | Temperature | Product |

| α-Diketones (e.g., Benzil) | Acid Catalyst | Acetic Acid | Reflux | 2-(2-Hydroxyphenyl)-4,5-disubstituted-imidazoles |

| α-Haloketones (e.g., Phenacyl bromide) | Base | Ethanol | Reflux | 2-(2-Hydroxyphenyl)-4-substituted-imidazoles |

This table illustrates potential synthetic routes to imidazoles from this compound. Specific examples and yields require further investigation.

Annulation to Quinazoline (B50416) Systems

The construction of the quinazoline ring system from this compound typically involves reactions with ortho-aminoaryl aldehydes or ketones, or their equivalents. openmedicinalchemistryjournal.comresearchgate.net This annulation process builds the fused pyrimidine ring onto the benzene (B151609) ring of the starting material.

A common strategy involves the condensation of the amidine with an ortho-aminobenzaldehyde, which, after an initial imine formation, undergoes an intramolecular cyclization and subsequent oxidation (or aromatization) to yield the quinazoline product.

| Reactant | Catalyst/Reagent | Conditions | Product |

| 2-Aminobenzaldehyde | Acid or Lewis Acid | Heating | 2-(2-Hydroxyphenyl)quinazoline |

| Isatoic Anhydride | Base | Heating | 2-(2-Hydroxyphenyl)quinazolin-4(3H)-one |

This table outlines general synthetic strategies for quinazoline formation. The specific conditions and outcomes can be influenced by the choice of reactants and catalysts.

Alternative Cyclization Pathways

Beyond the more common heterocyclic systems, this compound can participate in alternative cyclization pathways to generate less conventional heterocycles. For example, its reaction with carbon disulfide in the presence of a base can lead to the formation of 1,2,4-thiadiazole (B1232254) derivatives. The amidoxime functionality can react with phosgene (B1210022) or its equivalents to yield 1,2,4-oxadiazol-5-ones. These alternative pathways highlight the versatility of this starting material in accessing a broad spectrum of heterocyclic structures.

Amidoxime-Based Reactivity

The amidoxime group (-C(NH2)=NOH) in 2-Hydroxybenzimidamide is a key determinant of its chemical reactivity, extending beyond its role as a precursor in cyclization reactions. This functional group can undergo a variety of transformations, including reduction, oxidation, and complexation with metal ions.

Reduction of the amidoxime group can yield the corresponding amidine, which itself is a valuable synthetic intermediate. Oxidation reactions can lead to the formation of nitrile oxides in situ, which are highly reactive species capable of undergoing 1,3-dipolar cycloaddition reactions with various dipolarophiles to form a range of five-membered heterocyclic rings.

Furthermore, the nitrogen and oxygen atoms of the amidoxime group can act as chelating ligands, forming stable complexes with various metal ions. This property is of interest in the fields of coordination chemistry and materials science. The reactivity of the amidoxime group, therefore, provides an additional dimension to the synthetic utility of this compound.

Role of Hydroxylamine (B1172632) Hydrochloride in Amidoxime Formation

The synthesis of amidoximes, including 2-hydroxybenzimidamide, is most commonly achieved through the reaction of a nitrile with hydroxylamine. nih.gov Hydroxylamine hydrochloride is the standard reagent for this transformation, as it is a stable and readily available source of hydroxylamine. nih.govdcfinechemicals.comsudanchemical.com The process involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

Typically, the reaction is carried out by treating the corresponding nitrile (2-hydroxybenzonitrile in this case) with hydroxylamine hydrochloride in the presence of a base. nih.gov The base, such as sodium carbonate or triethylamine, is essential to neutralize the hydrochloride salt and generate the free hydroxylamine in situ, which is the active nucleophile. nih.gov The reaction is often performed in a protic solvent like ethanol or methanol (B129727) and may require heating to reflux to reduce the reaction time, which can range from one to 48 hours depending on the substrate. nih.gov

This method is highly effective for preparing aromatic amidoximes, often resulting in high yields. nih.gov An excess of hydroxylamine may be used to improve the yield further. nih.gov Alternative methods using an aqueous solution of hydroxylamine have also been reported, which can offer shorter reaction times and may not require an added base. nih.govgoogle.com While generally efficient, the reaction between nitriles and hydroxylamine can sometimes produce amide by-products, particularly with aromatic nitriles bearing electron-withdrawing groups. nih.govrsc.org

Condensation Reactions with Carboxylic Acid Derivatives

The amidoxime group in 2-Hydroxybenzimidamide possesses two nucleophilic sites—the amino group (-NH₂) and the hydroxylamino group (-NOH)—making it reactive towards electrophiles like carboxylic acid derivatives. Condensation reactions with these derivatives, such as acid chlorides or activated carboxylic acids, lead to N-acylated or O-acylated amidoxime products. These reactions are fundamental in synthesizing more complex molecules, including heterocyclic compounds like 1,2,4-oxadiazoles.

The direct condensation of a carboxylic acid with an amine or hydroxylamine typically requires high temperatures and removal of the water byproduct to drive the equilibrium toward the amide product. acsgcipr.org To circumvent these harsh conditions, activating agents are employed. Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-(N,N-dimethylamino)pyridine (DMAP) can facilitate the amidation of carboxylic acids under mild, solvent-free conditions. rsc.org Other common condensing agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often used with 1-hydroxybenzotriazole (B26582) (HOBt), which activate the carboxylic acid for nucleophilic attack.

In the context of 2-Hydroxybenzimidamide, reaction with an acid chloride or an activated carboxylic acid can lead to the formation of various N-substituted amidoximes. rsc.org For instance, a one-pot synthesis method involves the in situ formation of an amide from a carboxylic acid and an amine, which is then activated before treatment with hydroxylamine hydrochloride to yield the N-substituted amidoxime. rsc.org

Orthogonal Conversion Pathways of Amidoximes

Beyond acylation, amidoximes can undergo various other transformations, notably oxidation, which provides an orthogonal pathway to different product classes. The outcome of the oxidation of an amidoxime is highly dependent on the oxidizing agent used. nih.gov This differential reactivity allows for the selective conversion of the amidoxime group into either a nitrile or an amide.

For example, oxidation of benzamidoxime (B57231) with 2-iodoxybenzoic acid (IBX) can selectively produce the corresponding nitrile. nih.gov The reaction of amidoximes with certain oxidants can be influenced by catalysts. When O₂ atom donors are used in the presence of an iron-porphyrin catalyst, the major oxidation product is the nitrile. nih.gov In contrast, photooxygenation of amidoximates (the deprotonated form of amidoximes) tends to yield the corresponding amide as the major product, with the nitrile as a minor byproduct. nih.gov

These distinct oxidative pathways highlight the tunable reactivity of the amidoxime functional group, enabling its conversion into different functional groups based on the chosen reaction conditions.

| Oxidant/Condition | Major Product | Minor Product |

| Monoelectronic oxidants | Nitrile | - |

| O₂ atom donors | Amide | - |

| O₂ atom donors + iron-porphyrin catalyst | Nitrile | - |

| Photooxygenation of amidoximates | Amide | Nitrile |

| 2-Iodoxybenzoic acid (IBX) | Nitrile | - |

| IBX / Tetraethylammonium bromide (TEAB) | Amide | - |

Tautomerism and Isomerization Phenomena

Amidoximes exhibit a rich tautomeric and isomeric landscape, which is crucial for understanding their structure, reactivity, and pharmacological activity. nih.gov These phenomena involve the migration of a proton and the shifting of double bonds within the molecule. quora.comyoutube.com

Investigation of Amidoxime Tautomeric Forms

Amidoximes can exist in several tautomeric forms, which are constitutional isomers that readily interconvert. nih.gov The primary tautomers that have been studied for compounds like benzamidoxime are:

Amidoxime (or Amide Oxime) form : This is the most commonly depicted structure, characterized by a C=NOH group and an amino group (-NH₂) attached to the same carbon. It can exist as Z and E geometrical isomers. nih.govresearchgate.net

Iminohydroxylamine form : This tautomer results from a proton shift from the nitrogen of the amino group to the oxygen of the oxime, featuring a C=NH group and an -NHOH group. This form also has Z and E isomers. nih.govnih.gov

Aminonitrone (or Zwitterionic) form : This form is characterized by a positive charge on the imine nitrogen and a negative charge on the oxygen, creating a zwitterionic structure. It was identified via FT-IR spectroscopy by a characteristic band around 1690 cm⁻¹. nih.govresearchgate.net

Nitroso-amine form : This tautomer is generally considered to be highly unstable. nih.gov

Computational studies have shown that for benzamidoxime, the Z-amidoxime tautomer is the most energetically stable form. nih.gov The relative stability generally follows the order: Z-amidoxime > E-amidoxime > Z-aminonitrone. nih.gov The energy barrier for the interconversion between the amidoxime and iminohydroxylamine tautomers is quite high (in the range of 33-71 kcal/mol), making spontaneous conversion at room temperature unlikely without a catalyst. researchgate.netnih.gov

Spectroscopic and Computational Analysis of Tautomeric Equilibria

The study of tautomeric equilibria in amidoximes relies heavily on a combination of spectroscopic techniques and computational chemistry. nih.govmdpi.comnih.gov Infrared (IR) spectroscopy has been instrumental in identifying the different forms, particularly the zwitterionic aminonitrone tautomer, by detecting its unique stretching frequencies compared to the standard amidoxime C=N stretch. nih.gov

Computational methods, primarily Density Functional Theory (DFT), have provided deep insights into the relative stabilities and geometries of the various tautomers. researchgate.netnih.govbohrium.com Studies using functionals like B3LYP and M06-2X have consistently found the amide oxime tautomer to be more stable than the imino hydroxylamine form by about 4-10 kcal/mol. nih.govbohrium.com

The relative energies of the benzamidoxime tautomers have been calculated, showing the clear energetic preference for the Z-amidoxime form. The solvent environment can also play a role in the tautomeric equilibrium, with computational models often including solvent effects to better replicate experimental observations. mdpi.combohrium.comresearchgate.net For instance, while the energy gap between E and Z forms of the amidoxime tautomer is not significantly affected by the solvent, the relative energy of the Z-aminonitrone form can be solvent-dependent. bohrium.com

| Tautomer of Benzamidoxime | Relative Energy (ΔG, kcal/mol) |

| Z-amidoxime | 0 (most stable) |

| E-amidoxime | 5.4 |

| Z-aminonitrone | 4.5 |

| E-aminonitrone | > 9.8 |

| Iminohydroxylamine isomers | > 9.8 |

| Nitroso-amine | ~30 |

Note: Relative energies are approximate values based on computational studies for benzamidoxime. nih.gov

Computational and Theoretical Investigations of 2 Hydroxybenzimidamide Hydrochloride

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 2-Hydroxybenzimidamide hydrochloride, methods like Density Functional Theory (DFT) are employed to predict key structural parameters. researchgate.netnih.gov These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule.

The resulting data includes precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net For instance, calculations would reveal the specific lengths of the C-N, C-O, and N-H bonds and the planarity of the benzene (B151609) ring.

Beyond geometry, these studies elucidate the electronic structure. The distribution of electrons within the molecule is described through properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability and reactivity of the molecule; a smaller gap suggests it is more likely to be reactive. nih.gov Mulliken population analysis can also be performed to determine the partial charges on each atom, identifying electrophilic and nucleophilic sites. researchgate.net

| Parameter | Typical Predicted Value (DFT) |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-N Bond Length | ~1.35 - 1.40 Å |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-H Bond Angle | ~115° - 120° |

| Benzene Ring Dihedral Angles | ~0° (indicating planarity) |

Theoretical Modeling of Tautomeric Processes and Stability

Tautomerism is a critical phenomenon for molecules like 2-Hydroxybenzimidamide, which can exist in different isomeric forms that readily interconvert. The primary tautomeric equilibrium involves the migration of a proton. In the case of the related compound class, 2-hydroxybenzimidazoles, extensive theoretical work has been done to understand the stability of the possible keto and enol tautomers. researchgate.netresearchgate.net This equilibrium is vital as different tautomers can exhibit distinct chemical and physical properties.

Theoretical models are used to calculate the relative energies of each tautomer to predict which form is more stable under specific conditions (e.g., in the gas phase or in a solvent). researchgate.netnih.gov The calculations involve optimizing the geometry of each tautomer and then computing its total electronic energy. The form with the lower energy is considered the more stable. Computational studies on analogous 2-hydroxybenzimidazole (B11371) have shown that the keto forms are generally favored. researchgate.net

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio or DFT methods for studying large molecules and complex processes like tautomerism. cnrs.frresearchgate.net These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. wikipedia.org

AM1 and PM3 have been successfully applied to calculate the geometries and relative stabilities of tautomers in heterocyclic systems, including 2-hydroxybenzimidazole derivatives, which are structurally similar to 2-Hydroxybenzimidamide. researchgate.net In a study on substituted 2-hydroxybenzimidazoles, both AM1 and PM3 methods were used to perform full geometry optimizations and calculate the relative stabilities of the different tautomeric forms in an aqueous phase. researchgate.net The results from these methods can be used to determine tautomeric equilibrium constants, providing a quantitative measure of the preference for one tautomer over another. researchgate.net While generally reliable for predicting trends, the results from semi-empirical methods are often compared with higher-level DFT or experimental data for validation. cnrs.frresearchgate.net

Table 2: Illustrative Tautomeric Equilibrium Data for Unsubstituted 2-Hydroxybenzimidazole (Analogue) Data adapted from a study on 2-hydroxybenzimidazoles, demonstrating the type of output from semi-empirical calculations. researchgate.net

| Process | Tautomer Favored (AM1) | Relative Stability ΔG (kcal/mol) (AM1) | Tautomer Favored (PM3) | Relative Stability ΔG (kcal/mol) (PM3) |

| 1H-enol ⇌ 3H-enol | 1H-enol | 0.00 | 3H-enol | 0.00 |

| 1H-enol ⇌ 1H-keto | 1H-keto | -14.79 | 1H-keto | -11.94 |

| 3H-enol ⇌ 3H-keto | 3H-keto | -14.79 | 3H-keto | -11.94 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the detailed pathways of chemical reactions, known as reaction mechanisms. nih.gov For a molecule like this compound, this involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. rsc.org By calculating the potential energy surface of a reaction, chemists can determine the activation energy—the energy barrier that must be overcome for the reaction to occur. nih.gov

A typical computational study of a reaction mechanism involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical and often challenging step.

Frequency Analysis: This calculation confirms the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction path. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

These studies provide a step-by-step molecular movie of the reaction, revealing how bonds are broken and formed. rsc.org

Prediction of Reactivity and Regioselectivity in Chemical Reactions

Beyond mechanism, computational methods can predict how a molecule will react and where on the molecule that reaction is most likely to occur (regioselectivity). This is often achieved by analyzing the electronic properties derived from quantum chemical calculations.

Several key descriptors are used to predict reactivity:

Frontier Molecular Orbitals (HOMO/LUMO): In reactions with electrophiles, the site with the highest density of the HOMO is often the most reactive. Conversely, in reactions with nucleophiles, the site with the highest density of the LUMO is the target. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, or radical attack. nih.govnih.gov

For electrophilic aromatic substitution on the benzene ring of 2-Hydroxybenzimidamide, these computational tools can predict which position (ortho, meta, or para) is most susceptible to attack by an incoming electrophile. This predictive power is invaluable for designing new synthetic routes and understanding reaction outcomes without extensive trial-and-error experimentation. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization in 2 Hydroxybenzimidamide Hydrochloride Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is crucial in the analysis of 2-Hydroxybenzimidamide hydrochloride. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number and connectivity of protons. For this compound, the aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The protons of the amine (-NH2) and hydroxyl (-OH) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The presence of the hydrochloride salt may influence the chemical shifts of nearby protons, particularly the amidinium protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show signals for the ipso-carbon attached to the hydroxyl group, the carbon of the amidinium group, and the four distinct aromatic carbons. The chemical shift of the amidinium carbon is particularly diagnostic.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-property relationships and data from analogous compounds.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 6.8 - 7.5 | Complex multiplet patterns. |

| Hydroxyl Proton | ¹H | 9.0 - 11.0 | Broad singlet, exchangeable with D₂O. |

| Amidinium Protons | ¹H | 8.0 - 9.5 | Broad singlets, exchangeable with D₂O. |

| Aromatic Carbons | ¹³C | 115 - 135 | Four distinct signals expected. |

| C-OH Carbon | ¹³C | 150 - 160 | Ipso-carbon, deshielded by oxygen. |

| C=NH₂⁺ Carbon | ¹³C | 160 - 170 | Amidinium carbon, significantly downfield. |

Mass Spectrometry (MS and HRMS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. lcms.cznih.gov

In a typical electrospray ionization (ESI) mass spectrum, 2-Hydroxybenzimidamide would be observed as a protonated molecule, [M+H]⁺. HRMS can distinguish its exact mass from other ions with the same nominal mass, providing unambiguous confirmation of its molecular formula (C₇H₉N₂O⁺ for the protonated free base).

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable information for structural confirmation. Plausible fragmentation pathways for the [M+H]⁺ ion of 2-Hydroxybenzimidamide could include the loss of ammonia (B1221849) (NH₃) or water (H₂O), and cleavage of the benzene ring.

Table 2: Predicted m/z Values for Molecular and Fragment Ions of 2-Hydroxybenzimidamide in HRMS Calculated for the protonated free base [C₇H₈N₂O + H]⁺.

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| [C₇H₉N₂O]⁺ | Molecular Ion ([M+H]⁺) | 137.0709 |

| [C₇H₆NO]⁺ | Loss of NH₃ | 120.0444 |

| [C₇H₇N₂]⁺ | Loss of H₂O | 119.0604 |

| [C₆H₅O]⁺ | Benzoyl fragment | 93.0335 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The broad absorption band in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching vibration of the phenolic group and the N-H stretching of the amidinium group. The presence of strong hydrogen bonding can significantly broaden these peaks. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C=N stretching of the amidinium group is expected to produce a strong absorption band in the 1680-1640 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range, while the C-O stretching of the phenol (B47542) will appear around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3400 - 3200 (Broad) |

| Amidinium N-H | Stretching | 3300 - 3100 (Broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Amidinium C=N | Stretching | 1680 - 1640 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Phenolic C-O | Stretching | 1260 - 1200 |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net For this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and torsional angles. researchgate.net This technique would also reveal the crystal packing, including intermolecular interactions like hydrogen bonding between the hydrochloride, the amidinium group, the hydroxyl group, and neighboring molecules, which are critical for understanding the solid-state stability and properties of the compound. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline form of a material. usp.org The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. usp.org PXRD is instrumental in identifying different polymorphic forms, solvates, or hydrates of the compound, which can have different physical properties. rigaku.com By comparing the experimental powder pattern to a calculated pattern from single-crystal data, the phase purity of a bulk sample can be confirmed.

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, HPLC, LC-MS)

Chromatographic techniques are essential for monitoring the progress of chemical reactions, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to qualitatively monitor reactions. nih.govyoutube.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and methanol), the disappearance of starting materials and the appearance of the product can be tracked. chemistryhall.comnih.gov The spots can be visualized under UV light or with a staining agent. chemistryhall.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both purification and quantitative purity analysis. wu.ac.ththermofisher.com For a polar compound like this compound, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. nih.govresearchgate.netmdpi.com A UV detector is commonly used for detection, as the aromatic ring in the compound is chromophoric. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. rsc.orgnih.gov This hyphenated technique is invaluable for analyzing reaction mixtures and final products, as it provides retention time and mass-to-charge ratio data simultaneously. nih.gov This allows for the confident identification of the target compound, as well as any impurities or byproducts, making it a powerful tool for purity confirmation and impurity profiling. thermofisher.com

Coordination Chemistry and Metal Ligand Interactions of 2 Hydroxybenzimidamide Derivatives

Principles of Amidoxime (B1450833) Ligand Behavior in Coordination Complexes

Amidoximes, including 2-hydroxybenzimidamide, are a fascinating class of ligands whose coordination chemistry is distinct from that of simple oximes due to the presence of the amino (-NH₂) group. researchgate.netmdpi.com This group introduces a significant mesomeric effect, influencing the electronic properties and reactivity of the entire functional group. researchgate.netmdpi.com

The amidoxime functional group possesses both a basic oxime nitrogen atom and an acidic hydroxyl (-OH) group, making it amphoteric. researchgate.net It can exist in tautomeric forms, which plays a crucial role in its coordination behavior. researchgate.net In coordination complexes, amidoxime ligands can act as neutral molecules or, more commonly, as singly deprotonated anions (amidoximates) after losing a proton from the oxime's hydroxyl group. researchgate.netmdpi.com

A key principle of their behavior is that the amino (-NH₂) group typically does not participate directly in coordination. researchgate.net This is attributed to a mesomeric effect where the nitrogen's lone pair is delocalized, leading to a partial positive charge on the nitrogen atom, which disfavors coordination to a cationic metal center. researchgate.net The coordination with metal ions primarily occurs through the nitrogen and/or oxygen atoms of the oxime moiety. researchgate.netacs.org This versatile functionality allows amidoximes to be effective ligands for a variety of metal ions and underpins their use in forming stable chelate complexes. researchgate.net

Chelation Properties and Potential Coordination Modes

The chelation capability of 2-hydroxybenzimidamide derivatives is central to their function as ligands. The presence of multiple donor atoms (one oxygen and two nitrogens) allows for various coordination modes, leading to the formation of stable, often five-membered, chelate rings with metal ions. The specific mode of coordination can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the reaction conditions.

Amidoxime ligands can coordinate to metal ions in several ways, either as neutral molecules or as deprotonated anions. researchgate.netmdpi.com The most common coordination patterns involve the oxime group. Upon deprotonation of the hydroxyl group, the resulting amidoximate anion can coordinate to a metal center.

Several distinct binding motifs have been identified through experimental and theoretical studies:

Oxygen Binding (Motif I): The ligand is deprotonated at the oxime oxygen, which then coordinates to a single metal atom. This monodentate coordination is a common binding mode. acs.org

Chelate Binding (Motif II): This is a bidentate mode where both the oximato oxygen and the imino nitrogen atoms bind to the same metal center, forming a stable chelate ring. This is a prevalent mode for many transition metals.

η² Binding (Motif III): In this mode, the N=C bond of the ligand coordinates to the metal center in a side-on fashion. This is less common but has been observed in certain complexes. acs.org

Bridging Coordination: The amidoxime ligand can also act as a bridge between two or more metal centers, utilizing its donor atoms to link metallic units into polynuclear structures. mdpi.com

The table below summarizes the primary coordination modes of amidoxime-based ligands.

| Coordination Mode | Description | Donor Atoms Involved |

| Monodentate | The ligand binds to the metal center through a single atom, typically the oxime oxygen after deprotonation. | O |

| Bidentate Chelating | The ligand binds to a single metal center through two donor atoms, forming a stable ring structure. | N, O |

| Bridging | The ligand connects two or more metal centers. | O (from one metal), N (to another) |

These varied coordination possibilities make 2-hydroxybenzimidamide and its derivatives highly versatile ligands capable of forming a wide array of complex structures with diverse properties.

Theoretical Studies on Metal-Ligand Binding Affinities and Geometries

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of metal-ligand interactions in amidoxime complexes. rsc.orgmdpi.com These computational studies provide deep insights into the binding energies, preferred coordination geometries, and electronic structures of these systems, complementing experimental findings. acs.orgrsc.org

DFT calculations have been successfully employed to predict the most stable binding motifs for amidoxime ligands with various metal ions. For instance, studies on the interaction of acetamidoximate with gallium(III) showed that an oxygen-binding motif is energetically more favorable than chelate or η² binding modes. acs.org Such computational analyses help elucidate why certain coordination modes are preferred over others under specific conditions.

Furthermore, theoretical studies can quantify the strength of the metal-ligand bond. Natural Energy Decomposition Analysis (NEDA) can be used to dissect the total interaction energy into its constituent components, such as electrostatic interactions, charge transfer, and steric repulsion. researchgate.net These analyses have revealed that the bonding in many metal-amidoxime complexes has a strong electrostatic character, although covalent contributions from charge transfer are also significant, particularly for neutral ligands. mdpi.comresearchgate.net

Key parameters derived from theoretical studies include:

Binding Energies: Quantify the stability of the metal-ligand complex.

Bond Lengths and Angles: Define the geometry of the coordination sphere.

Electronic Structure: Describes the distribution of electrons and the nature of the chemical bonds.

These theoretical insights are crucial for the rational design of new ligands with enhanced selectivity and affinity for specific metal ions. rsc.org

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, IR, NMR in the context of metal complexes)

The formation and structure of coordination compounds involving 2-hydroxybenzimidamide derivatives are routinely investigated using a suite of spectroscopic techniques. Each method provides unique information about the ligand environment and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for confirming the coordination of the amidoxime group. The formation of a metal complex leads to characteristic shifts in the vibrational frequencies of the ligand's functional groups. Key IR spectral changes upon complexation include:

A shift in the N-O stretching vibration, indicating the involvement of the oxime group in coordination. acs.org

The appearance of new absorption bands at lower frequencies (typically below 600 cm⁻¹), which are assigned to M-O and M-N stretching vibrations. mdpi.commdpi.com The presence of these bands is direct evidence of the formation of metal-oxygen and metal-nitrogen bonds. brieflands.com

Changes in the O-H stretching band, often showing broadening or disappearance upon deprotonation and coordination. acs.org

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. The UV-Vis spectrum of the free ligand typically shows intense bands corresponding to π → π* and n → π* transitions. mdpi.comnih.gov Upon coordination to a metal ion, these bands may shift in wavelength (hypsochromic or bathochromic shifts), and new bands may appear. nih.gov For complexes with transition metals, additional, weaker absorption bands corresponding to d-d electronic transitions can often be observed in the visible region, which provides information about the geometry of the metal center (e.g., octahedral or tetrahedral). mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the ligand's protons and carbons in proximity to the metal center are altered. mdpi.comnih.gov For example, the resonance of the hydroxyl proton of the oxime group may disappear upon deprotonation and coordination. Shifts in the signals of aromatic and other nearby protons can confirm the binding mode and provide insights into the structure of the complex in solution. nih.gov

The table below summarizes the typical spectroscopic changes observed upon the formation of metal-amidoxime complexes.

| Spectroscopic Technique | Observed Changes Upon Complexation | Information Obtained |

| Infrared (IR) | Shift in ν(N-O); appearance of new ν(M-O) and ν(M-N) bands. | Confirmation of coordination through N and O atoms. |

| UV-Visible (UV-Vis) | Shifts in ligand-based π→π* and n→π* bands; appearance of new d-d transition bands. | Information on electronic structure and coordination geometry. |

| NMR (¹H, ¹³C) | Shifts in proton and carbon signals near the binding site; disappearance of the -OH proton signal. | Elucidation of binding mode and solution structure for diamagnetic complexes. |

Q & A

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer : Apply a factorial design (e.g., 2k or response surface methodology) to evaluate variables like temperature, pH, and reagent concentration. For example, a study on hydroxyzine hydrochloride tablets used kinetic modeling (zero-order, Higuchi) to optimize release profiles, which can be adapted for reaction yield analysis . Document interactions between factors and validate predictions with confirmatory experiments .

Q. How do researchers resolve contradictions in purity data between HPLC and NMR results?

- Methodological Answer : Discrepancies may arise from residual solvents (NMR) or column artifacts (HPLC). Cross-validate using:

- TGA/DSC to detect solvent residues.

- LC-MS to identify co-eluting impurities.

- Alternative HPLC columns (e.g., polar-embedded phases) for improved separation. Revise experimental protocols iteratively, as suggested in research question frameworks .

Q. What strategies are recommended for toxicological profiling of this compound in vitro?

- Methodological Answer : Design studies using:

- Cell viability assays (e.g., MTT) with human cell lines (e.g., HepG2).

- ROS detection kits to assess oxidative stress.

- Metabolic stability tests in liver microsomes. Adhere to safety protocols: use fume hoods, impervious gloves, and respiratory protection (FFP2 masks) during handling .

Q. How can in vitro release kinetics of this compound be modeled for drug delivery applications?

- Methodological Answer : Use dissolution apparatus (e.g., USP Type II) with biorelevant media (e.g., simulated gastric fluid). Analyze data using kinetic models:

- Zero-order : Constant release rate.

- Higuchi : Diffusion-controlled matrix systems.

- Korsmeyer-Peppas : Mechanistic insights (Fickian vs. non-Fickian release). Compare with reference studies on hydroxyzine hydrochloride .

Q. What mechanistic studies are critical for understanding the reactivity of this compound in aqueous solutions?

- Methodological Answer : Conduct:

- pH-dependent stability studies (1–14) with UV-Vis monitoring.

- Isotope labeling (e.g., deuterated solvents) to track hydrolysis pathways via NMR.

- Computational modeling (DFT) to predict reactive intermediates. Cross-reference with degradation pathways of structurally related compounds (e.g., 2-hydroxybenzoic acid derivatives) .

Q. How can researchers ensure regulatory compliance when disposing of this compound waste?

- Methodological Answer : Follow OSHA and REACH guidelines:

- Neutralize acidic/basic waste before disposal.

- Use certified hazardous waste contractors for incineration.

- Document disposal procedures in lab safety manuals and train personnel annually .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.